6-Bromochroman

Overview

Description

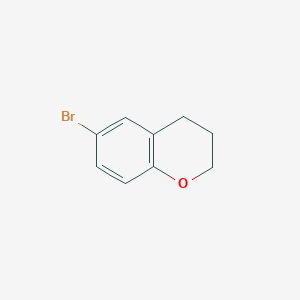

6-Bromochroman: is an organic compound with the molecular formula C9H9BrO . It is a brominated derivative of chroman, a bicyclic heterocycle consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position of the chroman ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Direct Bromination of Chroman

The most straightforward method involves brominating chroman using elemental bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). This approach is favored for its simplicity and scalability.

Key Reagents and Conditions

Mechanistic Insights

- Method A : Bromine dissolves in acetic acid, generating Br⁺, which undergoes electrophilic substitution at the electron-rich aromatic ring of chroman. The reaction is regioselective due to steric and electronic factors, favoring bromination at the 6-position.

- Method B : NBS in inert solvents (e.g., CCl₄) promotes radical bromination. Chroman’s double bond stabilizes the radical intermediate, directing bromine to the 6-position.

- Method C : HBr with H₂SO₄ in toluene facilitates acid-catalyzed bromination. Water removal via Dean-Stark apparatus ensures anhydrous conditions, improving yield.

Multi-Step Synthesis via Intermediates

For complex applications, 6-bromochroman is synthesized through intermediates such as 6-bromo-hexanol or 6-bromo-caproic acid.

Route 1: Bromination of 1,6-Hexanediol

This method involves two stages:

- Bromohydrin Formation : 1,6-Hexanediol reacts with HBr/H₂SO₄ to form 6-bromo-hexanol.

- Cyclization : 6-Bromo-hexanol undergoes acid-catalyzed cyclization to yield this compound.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | HBr (47%), H₂SO₄ | Toluene | 80–85°C | 7–8h | 65% | |

| 2 | H₂SO₄ (conc.) | Toluene | 100–110°C | 2h | 75% |

Advantages

- Stepwise Control : Enables precise adjustment of bromination and cyclization conditions.

- Scalability : Suitable for industrial production due to robust reaction conditions.

Regioselective Bromination of Flavonoids

In flavonoid chemistry, this compound derivatives are accessed via regioselective bromination of alkylated flavonoids.

Protocol

- Protection : Alkylate C-5 and C-7 hydroxyl groups of flavonoids to direct bromination.

- Bromination : Use NBS in dichloromethane (DCM).

- Deprotection : Remove alkyl groups with BCl₃ to isolate this compound.

Example: Synthesis of 6-Bromo-2-Phenyl-2H-Chromene

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 5-Bromosalicylaldehyde, 2-phenylvinylboronic acid, dibenzylamine | H₂O, 80°C, 3h | 82% |

Key Findings

- Regioselectivity : Alkylation of C-5 and C-7 OH groups blocks bromination at these positions, directing Br to C-6.

- Yield Optimization : Use of protic solvents (e.g., water) enhances reaction efficiency.

Catalytic and Radical Bromination

Modern methods employ catalytic systems to improve selectivity and reduce waste.

Radical Bromination with NBS

| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NBS | AIBN | CCl₄ | 40°C | 70% |

Mechanism

- Initiation : AIBN generates bromine radicals.

- Propagation : Chroman’s allylic hydrogen is abstracted, forming a radical stabilized by resonance. Bromine adds to the 6-position.

Industrial-Scale Production

Large-scale methods prioritize cost, safety, and environmental impact.

Continuous Flow Synthesis

| Parameter | Value | Advantage | Reference |

|---|---|---|---|

| Reactor | Microreactor | High heat/mass transfer | |

| Solvent | Toluene | Low boiling point, easy recovery | |

| Catalyst | Sulfuric acid | Reusable, non-toxic |

Benefits

- Efficiency : Continuous flow reduces batch-to-batch variability.

- Safety : Closed systems minimize exposure to toxic reagents.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High yield, simple setup | Requires excess Br₂ |

| Multi-Step Synthesis | Scalable, precise control | Lengthy purification |

| Flavonoid Bromination | Regioselective, diverse substrates | Requires protected intermediates |

| Radical Bromination | Mild conditions, high selectivity | Radical initiators may decompose |

Chemical Reactions Analysis

Types of Reactions: 6-Bromochroman undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The chroman ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution Reactions: Substituted chroman derivatives.

Oxidation Reactions: Chromone derivatives.

Reduction Reactions: Chroman.

Scientific Research Applications

Chemistry: 6-Bromochroman is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound derivatives have shown potential as anti-inflammatory, antioxidant, and anticancer agents. Research is ongoing to explore their therapeutic applications in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of 6-Bromochroman involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

6-Chlorochroman: A chlorinated derivative of chroman with similar chemical properties but different reactivity due to the presence of a chlorine atom.

6-Fluorochroman: A fluorinated derivative of chroman with unique properties attributed to the fluorine atom.

6-Iodochroman: An iodinated derivative of chroman with distinct reactivity due to the presence of an iodine atom.

Uniqueness of 6-Bromochroman: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and chemical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its halogenated counterparts.

Biological Activity

6-Bromochroman, a compound with significant structural features, has garnered attention in biological research due to its potential as a bioactive molecule. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chroman ring structure with a bromine substituent. This unique configuration allows it to engage in various interactions with biological targets, such as forming hydrogen bonds and π-π interactions with proteins. The compound's structural similarity to natural products enhances its potential for drug discovery and development.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino and bromo substituents can form hydrogen bonds with target proteins or enzymes.

- Halogen Bonding : The bromine atom facilitates halogen bonding, influencing the binding affinity to biological macromolecules.

- π-π Interactions : The chroman ring can engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antidiabetic Properties : A study highlighted its potential as an inhibitor of insulin-degrading enzyme (IDE), which is crucial for insulin regulation and may contribute to Type 2 Diabetes management .

- Anti-inflammatory Effects : Compounds related to this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating its potential in treating infections .

Case Study 1: Antidiabetic Activity

A recent investigation into the biological activity of 6-substituted chromones, including this compound derivatives, utilized molecular docking studies. The results indicated strong binding affinities for proteins involved in glucose metabolism, such as IDE and HIF-α. The study found that certain derivatives had binding energies surpassing known antidiabetic agents like dapagliflozin .

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| 6-Isopropyl-3-formyl | -8.5 | IDE |

| Dapagliflozin | -7.9 | IDE |

| Vitexin | -8.3 | IDE |

| Myricetin | -8.4 | IDE |

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various brominated compounds, including this compound derivatives, the compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at varying concentrations, suggesting a robust antimicrobial profile .

Q & A

Q. Basic: What are the established synthetic routes for 6-Bromochroman, and what are their comparative yields?

Methodological Answer:

The synthesis of this compound typically involves bromination of chroman derivatives. Two primary methods are documented:

- Direct Bromination : Using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) yields ~60–75% product, though regioselectivity can vary .

- Electrophilic Aromatic Substitution : Employing Br₂ with Lewis acids (e.g., FeBr₃) in non-polar solvents achieves ~50–65% yield, but di-brominated byproducts may form .

Key Consideration: Monitor reaction progress via TLC and optimize solvent polarity to enhance selectivity.

Q. Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?

Methodological Answer:

Discrepancies in NMR or IR data often arise from impurities, solvent effects, or calibration inconsistencies. To resolve these:

- Cross-Validation : Compare data across multiple techniques (e.g., ¹H/¹³C NMR, FT-IR, and HRMS) .

- Purity Assessment : Use HPLC (>95% purity threshold) to rule out contaminants affecting spectral profiles .

- Literature Reconciliation : Cross-reference with recent studies in authoritative journals (e.g., J. Org. Chem.) and report experimental conditions (e.g., solvent, temperature) explicitly .

Q. Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 4.2–4.5 ppm for chroman oxygen-proximal protons) and ¹³C NMR (δ 70–80 ppm for brominated carbons) are standard .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 217/219 for C₉H₉BrO) .

Q. Advanced: What strategies can be employed to optimize the regioselective bromination of chroman derivatives to minimize di- or polybrominated byproducts?

Methodological Answer:

- Solvent Optimization : Use non-polar solvents (e.g., CCl₄) to favor mono-bromination via reduced bromine reactivity .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilic attack positions .

- Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, improving selectivity .

Data-Driven Approach: Perform DoE (Design of Experiments) to statistically identify optimal conditions .

Q. Basic: What are the key stability considerations when handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to establish shelf-life .

- Handling Protocols : Use anhydrous solvents and glove boxes to minimize hydrolysis .

Q. Advanced: How can computational chemistry approaches be integrated with experimental data to predict and validate the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states and activation energies for bromination pathways using software like Gaussian or ORCA .

- Docking Studies : Predict binding affinities in biological assays (e.g., enzyme inhibition) via AutoDock Vina .

- Experimental Validation : Compare computational predictions with kinetic data (e.g., Arrhenius plots) and spectroscopic outcomes .

Note: Ensure basis sets (e.g., B3LYP/6-31G*) align with experimental conditions for accuracy .

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDABVKWKOIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446075 | |

| Record name | 6-bromochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-78-3 | |

| Record name | 6-Bromochroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromochroman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.